molecular formula C11H12O3S B1325792 4-[2-(Methylthio)phenyl]-4-oxobutyric acid CAS No. 951892-30-1

4-[2-(Methylthio)phenyl]-4-oxobutyric acid

Cat. No. B1325792
M. Wt: 224.28 g/mol
InChI Key: XQAZQKFYUQFHFD-UHFFFAOYSA-N
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Description

4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a chemical compound with a molecular weight of 224.28 . It is beige in color and is in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[2-(methylsulfanyl)phenyl]-4-oxobutanoic acid . The InChI code is 1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical form of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a beige solid . It has a molecular weight of 224.28 .

Scientific Research Applications

Enzymatic Activity and Metabolic Pathways

  • Oxidative Decarboxylation : The branched-chain 2-oxo acid dehydrogenase complex (BCOADC) can oxidize 4-methylthio-2-oxobutyrate, highlighting its role in enzymatic processes and metabolic pathways (Jones & Yeaman, 1986).
  • Glutamine Metabolism : In studies involving rat liver, 4-methyl-thio-2-oxobutyrate has been shown to participate in transamination reactions with glutamine, illustrating its significance in amino acid metabolism (Häussinger, Stehlé & Gerok, 1985).

Chemical Synthesis and Applications

  • Synthesis of Derivatives : Research on the preparation of various derivatives, such as 4-phenyl-2-oxobutyric acid ethyl ester, highlights the chemical versatility and potential for synthesis applications of related compounds (Slavinska et al., 1996).
  • Template for Synthesis : It serves as a template for the synthesis of different functionalized oxazoles, demonstrating its utility in creating complex organic compounds (Misra & Ila, 2010).

Biotechnological and Pharmacological Potential

  • Apoptotic Mediator Production : The compound has been used in enzymatic reactors for the production of 4-methylthio-2-oxobutyric acid, a mediator of apoptosis, indicating its potential in biotechnological applications (García-García et al., 2008).
  • Antibacterial Activities : Derivatives synthesized from related compounds have shown antibacterial activities, suggesting potential pharmaceutical applications (El-Hashash et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, phenylboronic acid, indicates that it is harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-methylsulfanylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAZQKFYUQFHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Methylthio)phenyl]-4-oxobutyric acid

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